

Application Notes and Protocols: 1,2-Dioleoyl-3-arachidoylglycerol in Lipidomics Research

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-arachidoylglycerol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidoylglycerol, a specific triacylglycerol (TG), is a lipid molecule of significant interest in the field of lipidomics. Comprised of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidonic acid molecule at the sn-3 position, its unique structure and composition make it a valuable subject of study in various biological contexts.[1] Triacylglycerols are the main components of vegetable oils and animal fats and are crucial for energy storage.[2][3] The presence of arachidonic acid, a polyunsaturated omega-6 fatty acid, in **1,2-Dioleoyl-3-arachidoylglycerol** is particularly noteworthy as arachidonic acid is a precursor to a wide range of signaling molecules.[4]

These application notes provide a comprehensive overview of the role of **1,2-Dioleoyl-3-arachidoylglycerol** in lipidomics research, including its physical and chemical properties, and detailed protocols for its extraction and quantification.

Physicochemical Properties and Identification

Accurate identification and quantification of **1,2-Dioleoyl-3-arachidoylglycerol** rely on its distinct physicochemical properties.

Property	Value	Source
Synonyms	1,2-Olein-3-Arachidonin, TG(18:1/18:1/20:4)	[1] [5]
Molecular Formula	C ₅₉ H ₁₀₂ O ₆	[5]
Molecular Weight	907.44 g/mol	[5]
Monoisotopic Mass	906.76764097 Da	[6]
Purity	>99% (commercially available standard)	[5]
Physical State	Liquid	[5]
Storage	Freezer	[5]

Applications in Lipidomics Research

1,2-Dioleoyl-3-arachidoylglycerol is a key analyte in various lipidomics studies, offering insights into metabolic processes and disease states.

- **Metabolic Studies:** The analysis of specific TGs like **1,2-Dioleoyl-3-arachidoylglycerol** helps in understanding the pathways of fat digestion, absorption, and cholesterol metabolism.[\[7\]](#) Its presence and concentration can be indicative of dietary intake and endogenous lipid metabolism.
- **Biomarker Discovery:** Alterations in the levels of specific triacylglycerols, including those containing oleic and arachidonic acid, have been associated with various conditions. For instance, TG(18:1/18:1/20:4) has been identified in lipidomic profiling of plasma in cardiovascular disease research and in studies of metabolic changes during viral infections.[\[8\]](#)[\[9\]](#)
- **Food Science and Nutrition:** The characterization of **1,2-Dioleoyl-3-arachidoylglycerol** is relevant in food science for determining the composition and quality of fats and oils. Studies have identified this TG species in food products like high-oleic peanuts.[\[10\]](#)

- Internal Standard: While not as common as other synthetic TGs, structurally similar molecules can be used as internal standards for the quantification of triacylglycerols in complex biological samples, correcting for variations in sample preparation and instrument response.[\[11\]](#)

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol describes a modified Folch method for the extraction of total lipids, including **1,2-Dioleoyl-3-arachidoylglycerol**, from plasma.

Materials:

- Chloroform
- Methanol
- LC-MS grade water
- Internal Standard (e.g., a non-endogenous triacylglycerol with a known concentration)
- Vortex mixer
- Centrifuge

Procedure:

- To 50 μL of plasma, add 600 μL of a 2:1 (v/v) mixture of ice-cold chloroform and methanol.
- Add the internal standard at a known concentration.
- Vortex the mixture vigorously for 30 seconds.
- Induce phase separation by adding 150 μL of LC-MS grade water and vortexing for another 30 seconds.[\[12\]](#)
- Incubate the sample on ice for 5 minutes to allow for complete phase separation.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
- Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 4:3:1, v/v/v) for LC-MS analysis.[12]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

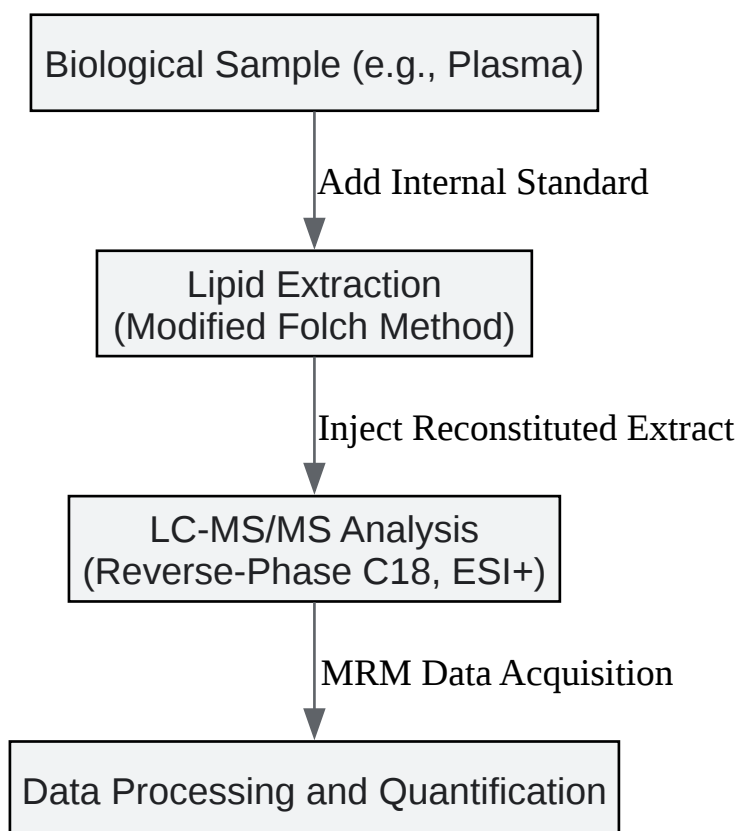
This protocol provides a general framework for the quantitative analysis of **1,2-Dioleoyl-3-arachidoyleglycerol** using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

- **Liquid Chromatography:** A reverse-phase column (e.g., C18) is typically used for the separation of triacylglycerols based on their hydrophobicity. The mobile phases usually consist of an aqueous solution with a small amount of organic modifier and an organic solvent, run in a gradient to elute the lipids.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in positive ion mode is commonly employed.
- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. For triacylglycerols, ammonium adducts ($[M+NH_4]^+$) are often monitored in ESI mode as they provide stable and abundant precursor ions.[13]
- **MRM Transitions:** The identification and quantification of regioisomers of TGs can be achieved by monitoring the fragmentation of the precursor ion into specific product ions. The loss of a fatty acid from the glycerol backbone results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can provide information on the position of the fatty acids.[14] For TG(18:1/18:1/20:4), the precursor ion would be the $[M+NH_4]^+$ adduct. The product ions would correspond to the loss of one of the fatty acid chains.

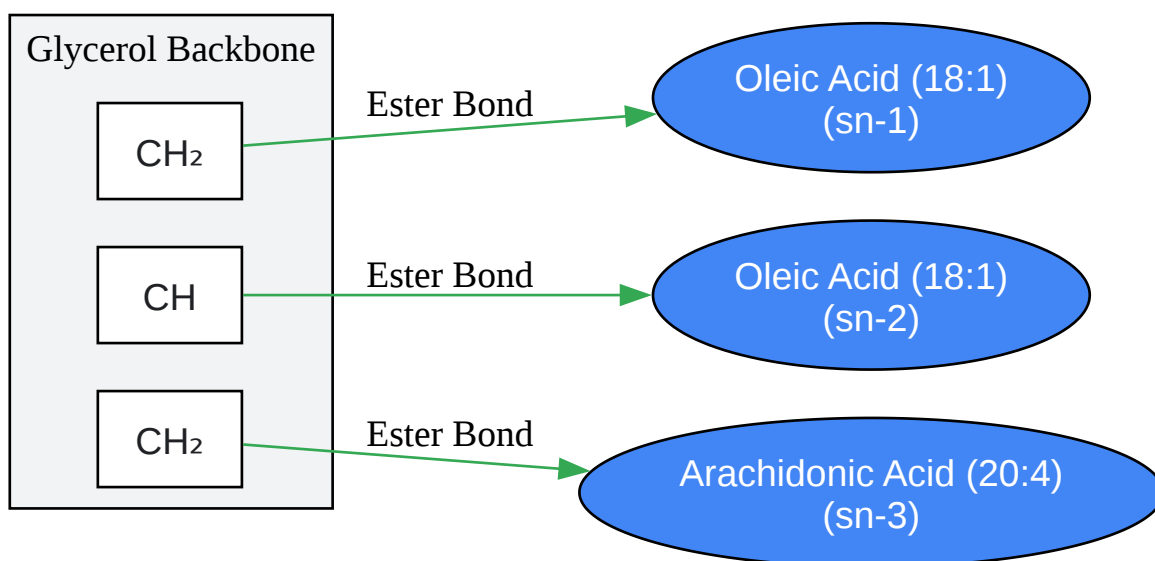
Data Analysis: The concentration of **1,2-Dioleoyl-3-arachidoylglycerol** in the sample is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition of the known concentration of the internal standard.

Visualizations



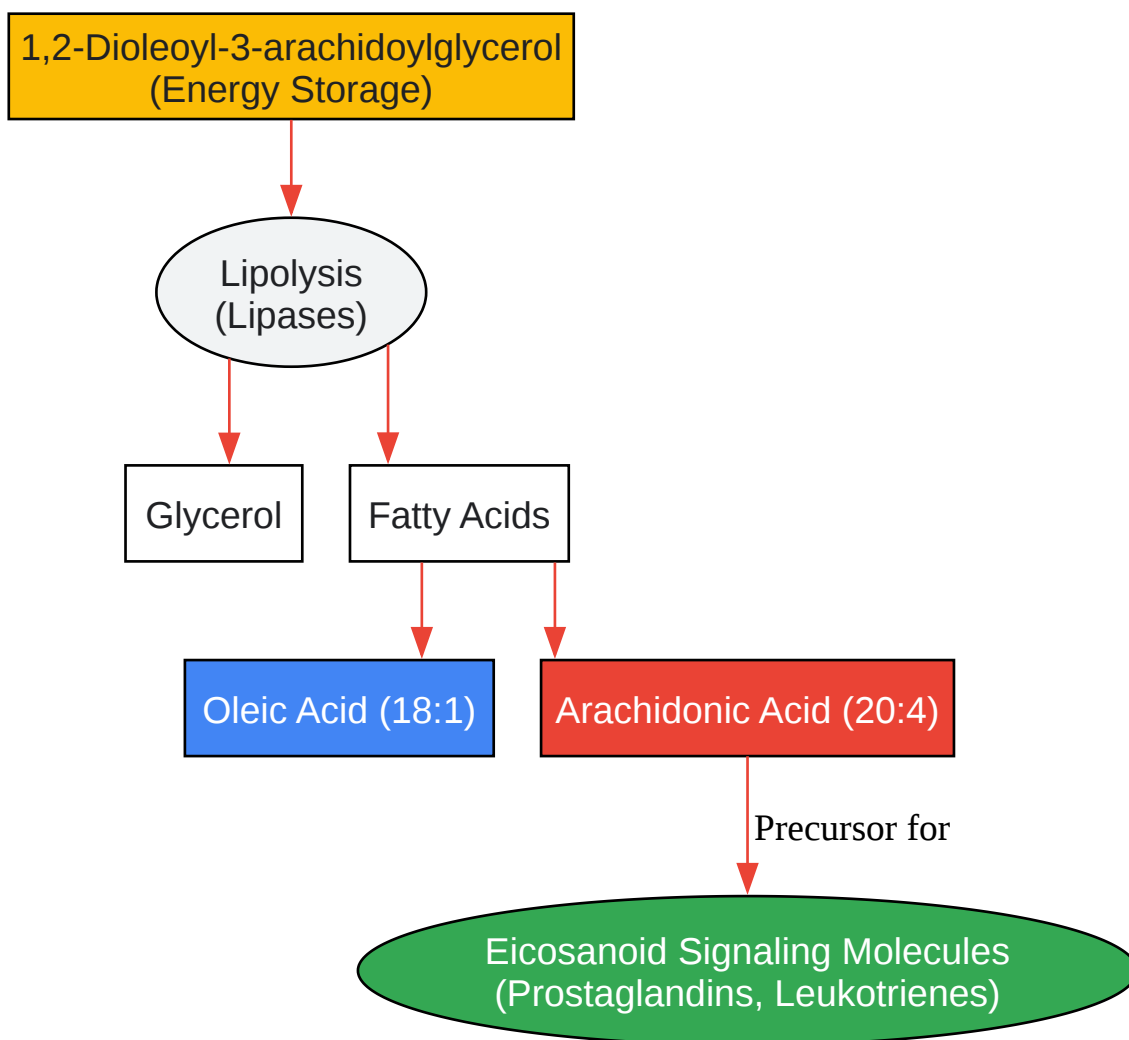
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Caption: Experimental workflow for the analysis of **1,2-Dioleoyl-3-arachidoylglycerol**.



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Caption: Structure of **1,2-Dioleoyl-3-arachidoylglycerol**.



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Caption: Metabolic context of **1,2-Dioleoyl-3-arachidoylglycerol**.

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